

mass spectrometry fragmentation patterns of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

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Compound of Interest

Compound Name: 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of **4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde**. As a molecule incorporating multiple reactive functional groups—an aromatic aldehyde, a nitro group, a thioether linkage, and a chlorinated aromatic ring—its fragmentation behavior is complex and yields significant structural information. This document serves as a predictive guide for researchers, analytical chemists, and drug development professionals, offering mechanistic insights into the formation of key fragment ions. By understanding these pathways, analysts can achieve confident identification and structural elucidation of this compound and its analogs in various matrices.

Part 1: Molecular Structure and Fragmentation

Drivers

The fragmentation of **4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde** in a mass spectrometer is dictated by the interplay of its constituent functional groups. The molecular structure, with the formula $C_{13}H_8ClNO_3S$ and a molecular weight of approximately 293.73 g/mol, provides several potential sites for bond cleavage following ionization.^[1]

The primary drivers of fragmentation are:

- Aromatic Aldehyde Group (-CHO): Aromatic aldehydes are known to produce strong molecular ion peaks and characteristic losses of a hydrogen radical (-H•) or the entire formyl radical (-CHO•).[2][3][4]
- Nitro Group (-NO₂): Aromatic nitro compounds characteristically lose nitrogen monoxide (-NO•) or nitrogen dioxide (-NO₂•), which are stable neutral losses.[5][6]
- Thioether Linkage (-S-): The carbon-sulfur bonds represent relatively weak points in the molecule, susceptible to cleavage, leading to the separation of the two aromatic rings.
- Chlorophenyl Group (-C₆H₄Cl): The presence of chlorine is a powerful diagnostic tool, as it imparts a distinct isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) to any fragment containing it.[2][7]

Part 2: The Molecular Ion (M•⁺) Signature

Upon electron ionization, the molecule forms a molecular ion (M•⁺). Due to the natural abundance of chlorine isotopes, the molecular ion will appear as a characteristic doublet:

- m/z 293: Corresponding to the molecule containing the ³⁵Cl isotope.
- m/z 295: Corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of these peaks will be approximately 3:1, a hallmark signature for a monochlorinated compound.[2] The stability conferred by the aromatic systems suggests that the molecular ion peak will be clearly observable.[2]

Part 3: Predicted Fragmentation Pathways & Mechanistic Insights

The energetically unstable molecular ion undergoes a series of competing fragmentation reactions to form more stable daughter ions. The primary pathways are detailed below.

Pathway A: Aldehyde-Driven Fragmentation

The formyl group is a major site of initial fragmentation.

- α -Cleavage (Loss of $\text{H}\bullet$): The most facile cleavage for aromatic aldehydes is the loss of the aldehydic hydrogen radical to form a highly stable acylium ion $[\text{M}-1]^+$.^{[4][7]} This is often one of the most abundant ions in the spectrum.
- Loss of Formyl Radical ($\text{CHO}\bullet$): The molecule can also lose the entire formyl group as a radical, resulting in the $[\text{M}-29]^+$ ion.
- Decarbonylation (Loss of CO): The $[\text{M}-29]^+$ ion can subsequently lose a neutral carbon monoxide molecule, a common process for aryl ions, to yield the $[\text{M}-29-28]^+$ fragment.^[2]

Pathway B: Nitro Group-Driven Fragmentation

The nitro group provides characteristic fragmentation routes involving the elimination of stable nitrogen oxides.

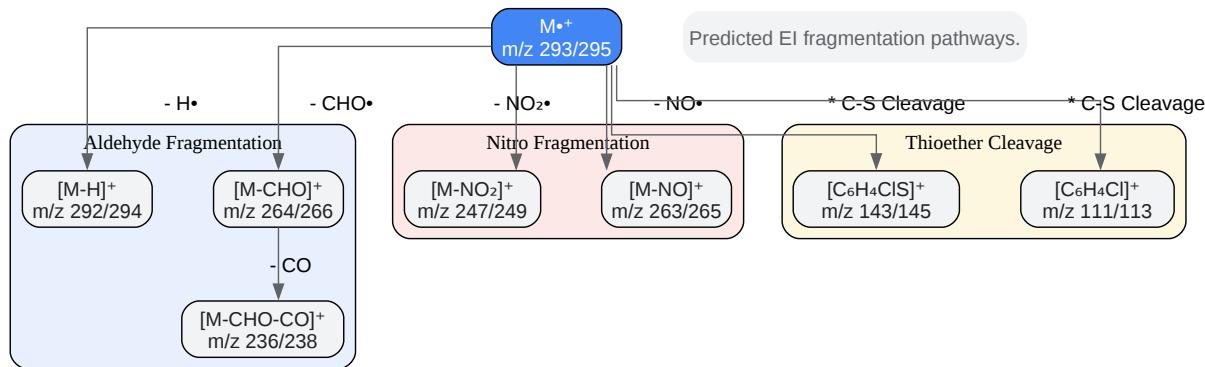
- Loss of Nitrogen Dioxide ($\text{NO}_2\bullet$): A prominent fragmentation pathway for aromatic nitro compounds is the cleavage of the C-N bond to release a nitrogen dioxide radical, a loss of 46 Da, yielding the $[\text{M}-46]^+$ ion.^[5]
- Loss of Nitrogen Monoxide ($\text{NO}\bullet$): A rearrangement can precede the loss of a nitrogen monoxide radical, a loss of 30 Da, resulting in the $[\text{M}-30]^+$ ion.

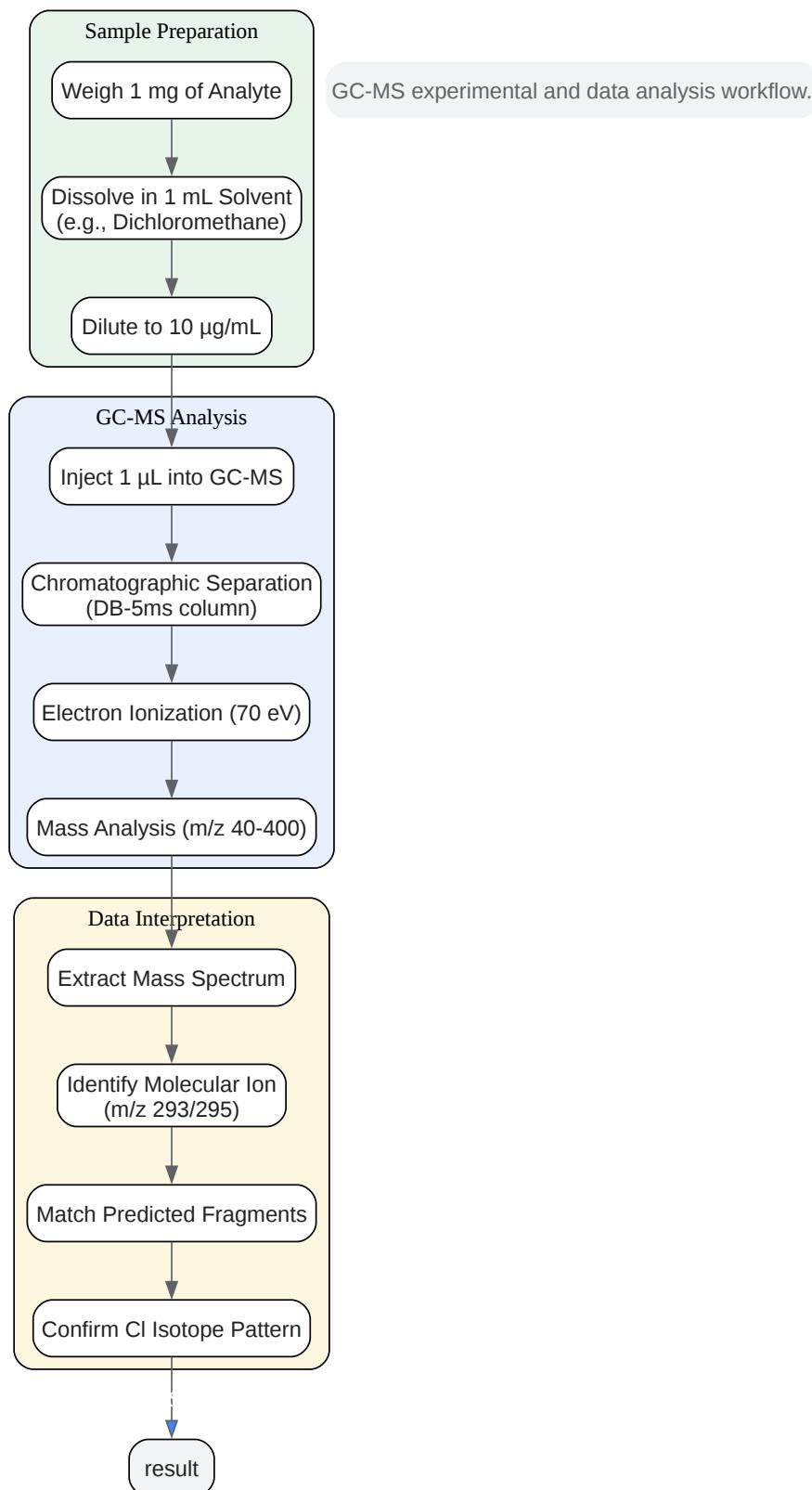
Pathway C: Thioether Bridge Cleavage

The C-S bonds of the thioether linkage are susceptible to homolytic or heterolytic cleavage, leading to fragments representative of the two halves of the molecule.

- Cleavage yielding the Chlorophenylthio Cation: Breakage of the bond between the sulfur atom and the nitrobenzaldehyde ring results in the formation of the 4-chlorophenylthio cation at m/z 143/145.
- Cleavage yielding the Chlorophenyl Cation: Cleavage of the bond between the sulfur atom and the chlorophenyl ring, followed by charge retention on the chlorinated fragment, produces the highly characteristic chlorophenyl cation at m/z 111/113. This is a very common and diagnostically significant fragment.

The relationships between these primary fragmentation events are visualized in the diagram below.



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